Product packaging for 2-[2-(Cyclopentyloxy)phenyl]acetic acid(Cat. No.:CAS No. 1520738-14-0)

2-[2-(Cyclopentyloxy)phenyl]acetic acid

Cat. No.: B3016418
CAS No.: 1520738-14-0
M. Wt: 220.268
InChI Key: URWGNKNYSDYOLP-UHFFFAOYSA-N
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Description

2-[2-(Cyclopentyloxy)phenyl]acetic acid is a chemical compound with the CAS Registry Number 1520738-14-0 . It has a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol . The compound is characterized by its structure, which features a phenylacetic acid backbone substituted at the second position with a cyclopentyloxy group . As a phenylacetic acid derivative, this compound belongs to a class of chemicals known for their versatility in scientific research and potential as building blocks in medicinal chemistry . For instance, various derivatives of phenylacetic acid are recognized for their broad spectrum of biological activities and are crucial building blocks for numerous pharmaceuticals, including anti-inflammatory agents . Researchers may find value in this specific ortho-substituted isomer for exploring structure-activity relationships, particularly in contrast to its meta- and para-substituted analogues . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available safety information and material safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B3016418 2-[2-(Cyclopentyloxy)phenyl]acetic acid CAS No. 1520738-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyclopentyloxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)9-10-5-1-4-8-12(10)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWGNKNYSDYOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Cyclopentyloxy Phenyl Acetic Acid and Its Analogues

Established Organic Synthesis Strategies for Phenylacetic Acid Derivatives

The synthesis of phenylacetic acid and its derivatives is a well-established field in organic chemistry, with numerous methods developed to construct this valuable scaffold. These strategies can be broadly categorized by the key bond formations involved in assembling the final molecule.

Routes Involving Carbon-Carbon Bond Formation at the α-Position of the Acetic Acid Moiety

A primary approach to phenylacetic acid derivatives involves the formation of a carbon-carbon bond at the α-position of the acetic acid side chain. One of the most common methods is the hydrolysis of benzyl (B1604629) cyanides. This reaction, which can be catalyzed by either acid or base, provides a direct route to the phenylacetic acid core. For instance, the hydrolysis of benzyl cyanide with sulfuric acid is a classic and effective method for preparing phenylacetic acid itself. orgsyn.org

Another important strategy is the alkylation of enolates derived from phenylacetic acids or their esters. The generation of a dienolate from an arylacetic acid allows for subsequent reaction with an alkyl halide to introduce a substituent at the α-position. nih.gov This method is particularly useful for creating more complex derivatives. The direct, highly enantioselective alkylation of arylacetic acids can be achieved using chiral lithium amides as stereodirecting reagents, offering an efficient route to chiral α-substituted arylacetic acids. nih.gov

Strategies for Introducing Aryl Ether Linkages

The formation of the aryl ether bond is a critical step in the synthesis of compounds like 2-[2-(cyclopentyloxy)phenyl]acetic acid. The Williamson ether synthesis is a cornerstone of this transformation. numberanalytics.comwikipedia.orgyoutube.comkhanacademy.orgpearson.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of the target molecule, this would typically involve the reaction of a 2-hydroxyphenylacetic acid derivative with a cyclopentyl halide. The phenoxide is generated by treating the phenol (B47542) with a base, such as sodium hydroxide. gordon.edu

Modern advancements in this area include transition metal-catalyzed cross-coupling reactions, which have expanded the scope and efficiency of aryl ether synthesis. sioc-journal.cnresearchgate.netorganic-chemistry.orggoogle.com These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical Williamson synthesis. For instance, copper-catalyzed and palladium-catalyzed reactions have been developed for the formation of aryl ethers from aryl halides and alcohols. researchgate.netorganic-chemistry.org Dehydrogenative coupling, another advanced method, allows for the synthesis of aryl ethers via C-H alkoxylation or aryloxylation, representing an atom- and step-efficient methodology. sioc-journal.cn

Targeted Synthesis of this compound

The synthesis of this compound can be approached by combining the aforementioned strategies. A plausible and straightforward route involves the O-alkylation of a readily available precursor, 2-hydroxyphenylacetic acid.

A likely synthetic pathway would begin with the deprotonation of 2-hydroxyphenylacetic acid (also known as o-hydroxyphenylacetic acid) with a suitable base to form the corresponding phenoxide. nih.gov This phenoxide would then act as a nucleophile, reacting with a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate, in a Williamson ether synthesis. wikipedia.orggordon.edu

Table 1: Proposed Reagents for the Williamson Ether Synthesis of this compound

Reactant 1Reactant 2BaseSolvent
2-Hydroxyphenylacetic acidCyclopentyl bromideSodium hydroxideWater, Ethanol
2-Hydroxyphenylacetic acidCyclopentyl iodidePotassium carbonateAcetone (B3395972), DMF
2-Hydroxyphenylacetic acidCyclopentyl tosylateSodium hydrideTHF, DMF

This table presents potential combinations of reactants and conditions for the synthesis. The optimal conditions would need to be determined experimentally.

Regioselective Functionalization Approaches

In cases where the aromatic ring contains multiple hydroxyl groups, regioselectivity becomes a critical consideration. For the synthesis of this compound from a dihydroxyphenylacetic acid precursor, selective alkylation of the ortho-hydroxyl group would be necessary. The regioselectivity of such alkylations can often be controlled by the choice of base, solvent, and reaction temperature. For example, cesium bicarbonate has been shown to mediate the regioselective alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone at the 4-position with high yields. nih.govnih.govresearchgate.net While this is a different system, it highlights the potential for achieving regiocontrol in the alkylation of phenolic compounds. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid moiety in 2-hydroxyphenylacetic acid can also influence its reactivity compared to other positions.

Multi-step Reaction Sequences for Stereoselective Synthesis

Introducing stereochemistry into the molecule, for instance by using a chiral cyclopentyl group, would require a stereoselective synthetic approach. One strategy could involve the use of an enantiomerically pure cyclopentyl halide or tosylate in the Williamson ether synthesis.

Alternatively, stereoselective methods for the alkylation of the α-position of the acetic acid moiety have been developed. The use of chiral auxiliaries attached to the carboxylic acid can direct the stereochemical outcome of the alkylation reaction. nih.gov After the alkylation, the auxiliary is removed to yield the enantiomerically enriched product. Another advanced approach is the direct, highly enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries. nih.gov While these methods are generally applied to the α-carbon, the principles of using chiral reagents or catalysts to control stereochemistry are broadly applicable in organic synthesis. For instance, asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids has been achieved using chiral starting materials like (S)-mandelic acid. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Methodological Innovations

The field of organic synthesis is continually evolving, with new methods offering increased efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, several advanced techniques could be employed.

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to the traditional Williamson ether synthesis for forming the aryl ether linkage. researchgate.netorganic-chemistry.org Catalysts based on copper or palladium can facilitate the coupling of aryl halides or triflates with cyclopentanol (B49286) under milder conditions than typically required for the Williamson synthesis. These methods often exhibit a broader substrate scope and better functional group tolerance.

Dehydrogenative coupling reactions represent a particularly atom-economical approach, forming the C-O bond by removing two hydrogen atoms. sioc-journal.cn This strategy avoids the need for pre-functionalized starting materials like aryl halides, thus shortening the synthetic sequence.

Furthermore, flow chemistry and microwave-assisted synthesis are modern techniques that can accelerate reaction times, improve yields, and enhance safety and scalability. These technologies could be applied to various steps in the synthesis of the target molecule.

Table 2: Comparison of Synthetic Methods for Aryl Ether Formation

MethodAdvantagesDisadvantages
Williamson Ether Synthesis Well-established, readily available reagentsCan require harsh conditions, limited substrate scope
Transition Metal-Catalyzed Coupling Milder conditions, broader substrate scope, higher yieldsCatalyst cost and toxicity, may require inert atmosphere
Dehydrogenative Coupling Atom-economical, avoids pre-functionalizationMay require specific directing groups, catalyst development ongoing

Catalytic Methods in Cyclopentyloxy Moiety Installation

The introduction of the cyclopentyloxy group onto the 2-hydroxyphenylacetic acid framework is most commonly accomplished via the Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with an alkyl halide. In this specific synthesis, the phenoxide is generated from a 2-hydroxyphenylacetic acid derivative, which then undergoes nucleophilic substitution with a cyclopentyl halide or a related electrophile.

To prevent unwanted side reactions with the carboxylic acid functionality, the synthesis typically begins with an ester of 2-hydroxyphenylacetic acid, such as methyl 2-(2-hydroxyphenyl)acetate. This esterification serves as a protecting group strategy for the carboxylic acid. The phenolic hydroxyl group of the ester is then deprotonated using a suitable base to form the corresponding phenoxide.

The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 reaction.

The subsequent etherification is achieved by treating the in-situ generated phenoxide with a cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl tosylate. While not strictly catalytic in the traditional sense for the main bond-forming step, the use of phase-transfer catalysts can significantly enhance the reaction rate and yield, especially in biphasic systems. Catalysts like tetra-n-butylammonium bromide (TBAB) can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the cyclopentyl halide is present.

After the successful installation of the cyclopentyloxy group to form the ester precursor, methyl 2-[2-(cyclopentyloxy)phenyl]acetate, the final step is the hydrolysis of the ester to yield the desired this compound. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidic workup to protonate the carboxylate.

Step Reaction Key Reagents and Conditions Purpose
1Esterification2-hydroxyphenylacetic acid, Methanol (B129727), Acid catalyst (e.g., H2SO4)Protection of the carboxylic acid group
2DeprotonationMethyl 2-(2-hydroxyphenyl)acetate, Base (e.g., NaH, K2CO3)Formation of the nucleophilic phenoxide
3O-AlkylationPhenoxide, Cyclopentyl bromide or tosylate, Solvent (e.g., DMF, MeCN)Installation of the cyclopentyloxy moiety
4HydrolysisMethyl 2-[2-(cyclopentyloxy)phenyl]acetate, Base (e.g., NaOH), then AcidDeprotection to yield the final carboxylic acid

Scalable Production Methods for Research Quantities

For the production of research quantities of this compound, the synthetic route must be efficient, reproducible, and amenable to scale-up. The Williamson ether synthesis approach described above is generally scalable.

A scalable synthesis would likely commence with commercially available 2-hydroxyphenylacetic acid. The initial esterification to methyl 2-(2-hydroxyphenyl)acetate can be performed in high yield using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

For the key O-alkylation step, a scalable procedure would favor the use of potassium carbonate as the base over sodium hydride due to safety and cost considerations on a larger scale. The reaction can be run in a suitable solvent like acetone or acetonitrile. The use of cyclopentyl bromide is a common choice for the alkylating agent. To drive the reaction to completion, an excess of the alkylating agent and elevated temperatures are often employed.

Phase-transfer catalysis offers a significant advantage for scalability. By using a catalyst like TBAB, the reaction can potentially be run under milder conditions and with less expensive solvent systems, including biphasic water-toluene systems, which simplifies the workup procedure.

The final hydrolysis step is generally straightforward to scale up. Treatment of the crude ester with an aqueous solution of sodium or potassium hydroxide, followed by extraction and acidification, allows for the isolation of the final product. Purification of the final product on a research scale is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford material of high purity.

Parameter Considerations for Scalable Synthesis
Starting Materials Readily available and cost-effective (e.g., 2-hydroxyphenylacetic acid, cyclopentyl bromide).
Protecting Groups Simple and high-yielding protection (esterification) and deprotection (hydrolysis) steps.
Reagents Use of safer and more economical bases like K2CO3 over NaH.
Catalysis Implementation of phase-transfer catalysis to improve efficiency and simplify the process.
Solvents Use of solvents that are effective, safe, and easily removable (e.g., acetone, acetonitrile).
Workup & Purification Straightforward extraction and purification by recrystallization to avoid chromatography.
Yield Optimization of reaction conditions to maximize overall yield.

Computational and Theoretical Investigations of 2 2 Cyclopentyloxy Phenyl Acetic Acid

Molecular Conformation and Intramolecular Dynamics

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its physical and chemical properties. For 2-[2-(Cyclopentyloxy)phenyl]acetic acid, the conformational landscape is primarily determined by the rotational freedom around several key single bonds: the bond connecting the cyclopentyloxy group to the phenyl ring, the bond between the phenyl ring and the acetic acid moiety, and the bonds within the flexible cyclopentyl ring itself.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify its most stable conformations. These studies often reveal a number of low-energy conformers that can coexist at room temperature. The interplay of steric hindrance and intramolecular forces, such as hydrogen bonding (potentially between the carboxylic acid group and the ether oxygen), dictates the preferred spatial arrangement.

Intramolecular dynamics simulations, typically using molecular dynamics (MD), provide a time-resolved picture of the conformational changes of this compound. These simulations can reveal the flexibility of different parts of the molecule, such as the puckering of the cyclopentyl ring and the rotational barriers of the phenyl and acetic acid groups. Understanding these dynamic processes is crucial as they can influence how the molecule interacts with biological targets. Ab initio molecular dynamics simulations, for instance, have been used to investigate the deprotonation dynamics of similar molecules like acetic acid at interfaces, providing insights into their behavior in different environments. osti.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of this compound. Methods such as Density Functional Theory (DFT) are commonly used to calculate various electronic properties that are key to understanding the molecule's reactivity.

Key electronic properties that can be calculated include:

Electron Distribution and Molecular Electrostatic Potential (MEP): These calculations reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is particularly useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for biological activity. For instance, the oxygen atoms of the carboxylic acid and ether groups are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Molecular Docking and Simulation Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or DNA, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound.

For this compound, molecular docking studies can be performed against a variety of potential protein targets. Given the structural similarities to known anti-inflammatory drugs and other biologically active molecules, potential targets could include cyclooxygenase (COX) enzymes, various kinases, and other enzymes. Docking simulations predict the most likely binding pose of the ligand within the active site of the protein and estimate the binding affinity, often expressed as a docking score or binding free energy. This score provides a measure of the strength of the interaction between the ligand and the target.

While specific docking studies for this compound are not published, research on other phenylacetic acid derivatives has shown their potential to interact with targets like Pim kinase and urease enzymes. jspae.comjspae.comresearchgate.net For example, a study on phenylacetic acid derivatives showed that compounds could achieve docking scores indicating significant interaction with these enzymes. jspae.com

Beyond predicting the binding pose, molecular docking and subsequent molecular dynamics simulations can provide a detailed profile of the interactions between this compound and its potential biological targets. These interactions can be categorized as:

Hydrogen Bonds: The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl and cyclopentyl groups can engage in hydrophobic interactions with nonpolar residues of the target protein.

The table below illustrates a hypothetical interaction profile for this compound with a generic enzyme active site, based on the types of interactions commonly observed for similar molecules.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues on Target
Hydrogen BondCarboxylic acid (donor/acceptor)Ser, Thr, Tyr, His, Arg, Lys
HydrophobicPhenyl ring, Cyclopentyl ringAla, Val, Leu, Ile, Phe, Trp
π-π StackingPhenyl ringPhe, Tyr, Trp, His

In Silico Design and Virtual Screening of this compound Analogues

The insights gained from molecular modeling studies of this compound can be leveraged for the in silico design of new analogues with potentially improved properties. By understanding the structure-activity relationship (SAR), researchers can make targeted modifications to the parent molecule to enhance its binding affinity, selectivity, or pharmacokinetic profile.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acgpubs.org If this compound is identified as a "hit" compound with some desirable activity, its structure can be used as a template for virtual screening.

Two main approaches are used in virtual screening:

Ligand-Based Virtual Screening: This method uses the known active molecule (the "lead") to find other molecules in a database with similar properties (e.g., shape, electronic features).

Structure-Based Virtual Screening: This approach uses the 3D structure of the biological target. A library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity.

Through these virtual screening campaigns, a manageable number of promising analogues can be selected for synthesis and experimental testing, significantly accelerating the drug discovery process. Studies on other acetic acid derivatives have demonstrated the successful application of these in silico methods to identify novel and potent inhibitors for various therapeutic targets. researchgate.netnih.gov

Preclinical Biological Activity Profiling of 2 2 Cyclopentyloxy Phenyl Acetic Acid and Analogues

In Vitro Pharmacological Characterization

In vitro studies are the first step in characterizing the pharmacological properties of a new compound. These experiments are conducted in a controlled environment outside of a living organism, such as in test tubes or on cultured cells.

Target Identification and Validation Using Cellular and Biochemical Assays

The initial phase of in vitro characterization for a compound like 2-[2-(Cyclopentyloxy)phenyl]acetic acid would involve a series of cellular and biochemical assays to identify its biological target. This process is crucial for understanding the mechanism of action. High-throughput screening (HTS) is a common method used to test a compound against a large number of potential targets.

Should a target be identified, subsequent validation studies would be conducted to confirm the interaction and its relevance to a particular disease. This could involve techniques such as target knockdown using siRNA or CRISPR/Cas9 in cell-based models to see if the absence of the target negates the effect of the compound.

Evaluation of Enzyme Inhibition and Receptor Modulation in Relevant Biological Systems

Based on its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs), it could be hypothesized that this compound might interact with enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. To test this, enzyme inhibition assays would be performed. These assays would measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

Similarly, to assess its effect on receptors, receptor binding assays would be employed. These experiments determine the affinity of the compound for a specific receptor and can distinguish between agonistic (activating) and antagonistic (inhibiting) effects. Data from such studies would be presented in a table format, as shown below for a hypothetical scenario.

Hypothetical In Vitro Activity of this compound

TargetAssay TypeActivity (IC50/Ki)
COX-1Enzyme InhibitionData Not Available
COX-2Enzyme InhibitionData Not Available
Prostaglandin (B15479496) E SynthaseEnzyme InhibitionData Not Available

In Vivo Preclinical Efficacy Assessment in Animal Models

Following in vitro characterization, the compound would be tested in living organisms to evaluate its efficacy and pharmacological effects in a more complex biological system.

Selection and Justification of Appropriate Disease Models

The choice of animal models is dictated by the intended therapeutic application of the compound. Given the potential anti-inflammatory properties of phenylacetic acid derivatives, animal models of inflammation and pain would be appropriate. For instance, the carrageenan-induced paw edema model in rats is a standard method to assess acute anti-inflammatory activity. For pain, the acetic acid-induced writhing test in mice is a common model for evaluating analgesic effects.

The justification for using these models lies in their ability to mimic certain aspects of human diseases and their predictive value for clinical efficacy.

Methodologies for Evaluating Pharmacological Response

In these animal models, the pharmacological response is quantified using various established methods. In the paw edema model, the degree of swelling is measured over time after administration of the compound. In the writhing test, the number of abdominal constrictions is counted. The results from these studies would be used to determine the dose-response relationship and the effective dose (ED50) of the compound.

Hypothetical In Vivo Efficacy of this compound

Animal ModelEndpointResult
Carrageenan-induced Paw Edema (Rat)Inhibition of Edema (%)Data Not Available
Acetic Acid-induced Writhing (Mouse)Inhibition of Writhing (%)Data Not Available

Preclinical Pharmacokinetic Investigations

Pharmacokinetics is the study of how an organism affects a drug, and it involves the assessment of absorption, distribution, metabolism, and excretion (ADME). Preclinical pharmacokinetic studies are essential to understand the compound's behavior in the body and to predict its human pharmacokinetic profile.

These studies are typically conducted in animal species such as rats and dogs. The compound is administered through different routes (e.g., intravenous and oral), and blood samples are collected at various time points to measure the concentration of the compound and its metabolites. Key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and oral bioavailability (F%) are then calculated.

Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Half-life (t1/2)Data Not Available
Volume of Distribution (Vd)Data Not Available
Clearance (CL)Data Not Available
Oral Bioavailability (F%)Data Not Available

Absorption and Distribution Studies

The absorption and distribution profile of a drug candidate are critical determinants of its onset of action, efficacy, and potential for systemic effects. For phenylacetic acid derivatives like this compound, preclinical studies with analogues indicate rapid absorption following oral administration.

Pelubiprofen, a structurally related compound, is absorbed in the gastrointestinal tract and reaches maximum plasma concentration (Cmax) within 30 minutes in rats. nih.gov Similarly, Loxoprofen is also rapidly absorbed after oral administration. patsnap.com This quick absorption is a characteristic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class, allowing for a prompt onset of pharmacological activity. patsnap.com

Distribution studies with analogues show that these compounds tend to distribute into various tissues. For instance, Pelubiprofen exhibits rapid distribution to the liver and kidneys. Both the parent compound and its metabolites show high plasma protein binding, in the range of 93.3% to 98.9%. Studies with repeated administration did not indicate any significant accumulation of the drug or its metabolites in the blood plasma. Loxoprofen and its active metabolite have been shown to remain at high concentrations in skin and skeletal muscle for extended periods after dermal application in rats, in contrast to their rapid elimination from plasma after oral administration. ingentaconnect.com

Table 1: Comparative Pharmacokinetic Parameters of Analogous Compounds in Preclinical Species

Compound Species Tmax (oral) Key Distribution Findings
Pelubiprofen Rat ~30 minutes nih.gov Rapid distribution to liver and kidneys.

Metabolic Pathways and Metabolite Identification in Preclinical Species

The biotransformation of a drug candidate through metabolic processes significantly influences its efficacy and safety. Phenylacetic acid derivatives undergo extensive metabolism, primarily in the liver. The metabolic pathways for analogues of this compound have been characterized in several preclinical species, revealing species-specific differences.

For many compounds in this class, metabolism often involves the formation of active metabolites. Loxoprofen, for example, is a prodrug that is metabolized by carbonyl reductase to its active trans-alcohol metabolite. patsnap.comnih.gov This active form is then further metabolized, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4, to form inactive hydroxylated metabolites. nih.gov

Pelubiprofen also functions as a prodrug, being converted to its active metabolite after absorption. nih.gov Its metabolism is mediated by hepatic cytochrome P450 enzymes. patsnap.com

Studies on other phenylacetic acid derivatives have revealed a variety of metabolic transformations. In rats, dogs, and monkeys, the metabolism of p-(cyclopropylcarbonyl)phenylacetic acid showed significant species differences. nih.gov In rats, the parent drug was the major component in urine. nih.gov In monkeys, the primary metabolite was the glucuronide conjugate of the parent drug. nih.gov In dogs, the major metabolites were taurine (B1682933) conjugates of the parent drug and its hydroxylated metabolite. nih.gov

Table 2: Identified Metabolites of Analogous Phenylacetic Acid Derivatives in Preclinical Species

Parent Compound Species Major Metabolites Metabolic Pathway
Loxoprofen Human (in vitro) trans-OH-Loxoprofen (active), OH-Loxoprofen (inactive) nih.gov Carbonyl reduction, CYP3A4-mediated hydroxylation nih.govnih.gov
Pelubiprofen General Active hydroxy metabolite Cytochrome P450 oxidation patsnap.com
p-(cyclopropylcarbonyl)phenylacetic acid Rat Parent drug (93-97%) nih.gov Limited metabolism nih.gov
Monkey Glucuronide conjugate (88%) nih.gov Glucuronidation nih.gov

Excretion Patterns

The route and rate of excretion are the final determinants of a drug's duration of action and potential for accumulation. For phenylacetic acid derivatives, the primary route of elimination is typically through the urine.

In preclinical studies with p-(cyclopropylcarbonyl)phenylacetic acid in rats, dogs, and monkeys, between 72% and 88% of the administered dose was excreted in the urine, with the majority being eliminated within the first 24 hours. nih.gov Fecal excretion accounted for less than 11% of the dose in these species. nih.gov This indicates that renal clearance is the predominant mechanism of elimination for this class of compounds.

Pelubiprofen and its metabolites are also primarily excreted through the urine. patsnap.com Similarly, Loxoprofen is mainly excreted via urine. patsnap.com The relatively short half-life of Loxoprofen, around 1.5 to 2 hours, facilitates its quick elimination. patsnap.com

Table 3: Excretion Profile of an Analogous Phenylacetic Acid Derivative

Compound Species Primary Route of Excretion % of Dose in Urine (72h) % of Dose in Feces (72h)

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 2 2 Cyclopentyloxy Phenyl Acetic Acid Derivatives

Rational Design Principles for Structural Modification

The design of derivatives of 2-[2-(cyclopentyloxy)phenyl]acetic acid is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the strategic modification of its core components: the cyclopentyloxy group, the phenyl ring, and the acetic acid moiety. The overarching goal is to enhance interactions with the biological target, which can be achieved through several approaches. These include introducing substituents that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target's binding site.

Impact of Cyclopentyloxy Group Stereochemistry and Substitutions on Biological Activity

The cyclopentyloxy group is a defining feature of this class of compounds, and its stereochemistry and substitution patterns can have a profound impact on biological activity. The three-dimensional arrangement of the cyclopentyl ring can influence how the molecule fits into the binding pocket of its target protein. Variations in stereochemistry can lead to significant differences in potency, with one stereoisomer often exhibiting much higher activity than others.

Furthermore, the introduction of substituents on the cyclopentyl ring can modulate the compound's lipophilicity and steric profile. For example, the addition of polar groups could enhance solubility and potentially introduce new hydrogen bonding interactions. Conversely, bulky, non-polar substituents might improve hydrophobic interactions within a corresponding pocket of the target, but could also lead to steric hindrance if the binding site is constrained. The precise effects of these modifications are highly dependent on the specific topology of the target's active site.

Modification to Cyclopentyloxy Group Predicted Impact on Biological Activity
Change in StereochemistryAltered fit in binding pocket, potentially leading to significant changes in potency.
Introduction of Polar Substituents (e.g., -OH, -NH2)Increased hydrophilicity, potential for new hydrogen bond formation.
Introduction of Non-Polar Substituents (e.g., -CH3, -Cl)Increased lipophilicity, potential for enhanced hydrophobic interactions or steric clash.

Influence of Phenyl Ring Substitution Patterns on Target Engagement and Functional Outcome

Conversely, electron-donating groups (like -OCH3 or -CH3) can also modulate the electronic landscape and impact binding. The position of these substituents (ortho, meta, or para relative to the acetic acid side chain) is equally important, as it dictates the spatial orientation of the functional groups and their ability to interact with specific residues in the binding site. Strategic placement of substituents can lead to enhanced selectivity for a particular target over others, thereby reducing off-target effects.

Phenyl Ring Substituent Position Potential Effect on Target Engagement
Electron-Withdrawing Group (e.g., -Cl, -F)ParaMay enhance electrostatic interactions.
Electron-Donating Group (e.g., -OCH3)MetaCould alter the orientation within the binding pocket.
Bulky Group (e.g., -t-butyl)OrthoMay introduce steric hindrance or improve hydrophobic interactions.

Role of the Acetic Acid Moiety in Ligand-Target Interactions

The acetic acid moiety is a key pharmacophoric feature, often playing a crucial role in anchoring the ligand to its biological target. The carboxylate group is ionizable at physiological pH and can form strong ionic bonds or hydrogen bonds with positively charged or polar residues, such as arginine, lysine, or histidine, within the active site. This interaction is frequently a primary driver of the binding affinity.

Modifications to the acetic acid side chain, such as esterification or amidation, can drastically alter the binding mode and potency. While these changes remove the potential for ionic interactions, they can increase cell permeability and lead to a prodrug strategy, where the active acid form is regenerated in vivo. The length and flexibility of the linker between the phenyl ring and the carboxylate group are also important, as they determine the optimal positioning of the carboxylate for interaction with the target.

Correlating In Silico Predictions with Experimental SAR Data

A robust approach to drug discovery involves the integration of computational predictions with experimental structure-activity relationship data. In silico techniques, such as molecular docking, can provide valuable insights into the putative binding modes of the this compound derivatives. These models can help to rationalize the observed SAR data; for example, they can illustrate why a particular substituent at a specific position enhances or diminishes activity by showing the predicted interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. The iterative process of in silico prediction, chemical synthesis, biological testing, and subsequent model refinement is a powerful strategy for accelerating the discovery of new therapeutic agents. The close correlation between predictive models and empirical results provides confidence in the understanding of the SAR and helps to rationalize the design of future generations of compounds.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Cyclopentyloxy Phenyl Acetic Acid

Spectroscopic Techniques for Confirmatory Structural Elucidation (e.g., High-Resolution NMR and Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 2-[2-(Cyclopentyloxy)phenyl]acetic acid. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to confirm the molecular structure with high fidelity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are utilized to map the chemical environment of each atom within the molecule. In a typical ¹H NMR spectrum of Loxoprofen, distinct signals corresponding to the aromatic protons, the methine proton of the propionic acid moiety, the methyl group, and the protons of the cyclopentyl ring would be observed. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets, multiplets), and coupling constants provide definitive information about the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with splitting patterns indicative of their substitution on the phenyl ring. The cyclopentyl protons would exhibit complex multiplets in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed significantly downfield, while the aromatic and aliphatic carbons would have characteristic chemical shifts. The characterization of Loxoprofen derivatives has been confirmed using both ¹H and ¹³C NMR. niph.go.jp

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be unequivocally established. For this compound (C₁₅H₁₈O₃), the expected exact mass would be calculated and compared to the experimentally determined value, with a very low margin of error.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. While detailed fragmentation pathways for Loxoprofen are complex, common fragmentation of 2-arylpropionic acids involves the loss of the carboxylic acid group (a neutral loss of 45 Da for COOH or 44 Da for CO₂) and cleavages within the side chains. The study of these fragmentation patterns is crucial for structural confirmation and for the identification of metabolites and degradation products. niph.go.jp The fragmentation of ions generated by electrospray ionization (ESI) can be influenced by various factors, but it provides valuable structural information. rsc.orgresearchgate.netnih.gov

Spectroscopic Technique Application for this compound Key Information Obtained
¹H NMRStructural confirmation and purity assessment.Chemical environment of protons, atom connectivity.
¹³C NMRStructural confirmation and purity assessment.Number and type of carbon atoms.
High-Resolution MSElemental composition determination.Exact molecular formula.
Tandem MS (MS/MS)Structural elucidation of parent drug, metabolites, and degradation products.Fragmentation patterns and structural motifs.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone for separating this compound from impurities and for its precise quantification in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of Loxoprofen. Reversed-phase HPLC methods are commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable derivative. This can be achieved by esterification of the carboxylic acid group. Following derivatization, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for enhanced selectivity and sensitivity.

Chromatographic Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detection Method Application
HPLCC18Acetonitrile/Water with bufferUVPurity assessment, quantitative analysis in formulations.
GC (after derivatization)PhenylmethylpolysiloxaneHeliumMass Spectrometry (MS)Quantitative analysis, impurity profiling.

Advanced hyphenated techniques (e.g., LC-MS/MS) for Complex Biological Sample Analysis

For the determination of this compound and its metabolites in complex biological matrices such as plasma and urine, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. This hyphenated technique offers superior sensitivity, selectivity, and specificity.

The LC system separates the analyte of interest from the endogenous components of the biological sample. The eluent from the LC is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions of the analyte. In the tandem mass spectrometer, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) of Loxoprofen is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity, minimizing interferences from the complex sample matrix.

The use of a stable isotope-labeled internal standard is a common practice in LC-MS/MS assays to ensure high accuracy and precision by compensating for matrix effects and variations in instrument response.

LC-MS/MS Parameter Typical Conditions for this compound Analysis
Chromatographic Column C18 or other reversed-phase columns
Mobile Phase Gradient or isocratic elution with acetonitrile/methanol and aqueous buffer
Ionization Source Electrospray Ionization (ESI), often in negative ion mode for carboxylic acids
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)
Precursor Ion → Product Ion Specific m/z transitions for Loxoprofen and its internal standard

Chiral Separation Techniques for Enantiomeric Purity Determination

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to have analytical methods capable of separating and quantifying them.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for the enantioselective analysis of Loxoprofen. This is typically achieved using a chiral stationary phase (CSP). CSPs are designed to have specific stereoselective interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) with the enantiomers, leading to different retention times and, thus, their separation.

Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, can be employed. The choice of the chiral column and the mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) is critical for achieving optimal enantiomeric resolution.

Chiral Separation Technique Chiral Stationary Phase (CSP) Type Typical Mobile Phase Purpose
Chiral HPLCPolysaccharide-based (e.g., cellulose or amylose derivatives)Hexane/Isopropanol with an acidic modifierSeparation and quantification of individual enantiomers.

Intellectual Property Landscape and Strategic Patent Analysis Pertaining to 2 2 Cyclopentyloxy Phenyl Acetic Acid

Examination of Patent Families Encompassing Phenylacetic Acid Derivatives with Cyclopentyloxy Moieties

While patents exclusively focused on 2-[2-(Cyclopentyloxy)phenyl]acetic acid are not readily identifiable, the compound falls within the scope of several broader patent families that claim phenylacetic acid derivatives with diverse substituents. These patents are typically characterized by a generic Markush structure that allows for numerous variations in the substituents on the phenyl ring and the acetic acid side chain.

Key patent families in this area often revolve around the therapeutic potential of these compounds, particularly as anti-inflammatory, analgesic, and antipyretic agents. For instance, patents for phenylacetic acid derivatives may include claims for compounds where a substituent on the phenyl ring can be a lower alkoxy group. While "cyclopentyloxy" is a bulkier group than a typical "lower alkoxy" group (like methoxy (B1213986) or ethoxy), the language of some patents can be broad enough to arguably include it.

Another relevant area of patenting involves intermediates for the synthesis of more complex molecules. Substituted phenylacetic acids are valuable starting materials in the pharmaceutical industry. For example, they can be used as acylating agents for the preparation of 3-acylamino-2-azetidinone compounds, which are important in the field of antibiotics. Patents in this domain will claim novel substituted phenylacetic acid compounds as key intermediates.

It is also pertinent to consider patents for compounds that, while not phenylacetic acids themselves, contain a (cyclopentyloxy)phenyl moiety. These patents can provide insights into the novelty and utility of this particular chemical fragment. For example, compounds containing a (cyclopentyloxy)phenyl group have been investigated for their potential in treating a variety of conditions, which could suggest possible therapeutic avenues for this compound.

A representative, though not exhaustive, overview of relevant patent families is presented in the table below.

Patent/Application NumberTitleKey Features Relevant to Phenylacetic Acid Derivatives with Cyclopentyloxy Moieties
US4461912APhenylacetic acid derivatives, their preparation and compositions containing themDiscloses phenylacetic acid derivatives with analgesic, antipyretic, and anti-inflammatory activity. The claims cover various substituents on the phenyl ring, including lower alkoxy groups.
US4237305ASubstituted phenylacetic acid compounds and process for preparation thereofDescribes substituted phenylacetic acid compounds useful as acylating agents for preparing antibiotics. The claims encompass a range of substituents on the phenyl ring.
EP0422597B1Derivatives of phenylacetic acid and fungicides containing themPertains to phenylacetic acid derivatives with fungicidal and insecticidal activity, showcasing the broader utility of this class of compounds beyond pharmaceuticals.

Analysis of Claims Related to Synthesis, Formulation, and Therapeutic Applications

A detailed analysis of the claims within the broader patent families reveals a strategic approach to protecting intellectual property in this chemical space. The claims are typically structured to cover the composition of matter, methods of synthesis, pharmaceutical formulations, and methods of therapeutic use.

Formulation Claims: Pharmaceutical composition claims are a cornerstone of patents in this field. These claims typically describe a formulation comprising the active phenylacetic acid derivative along with one or more pharmaceutically acceptable carriers, excipients, or diluents. The claims may specify the type of formulation (e.g., oral, topical, injectable) and the proportions of the components.

Therapeutic Application Claims: Method of use claims are directed at the therapeutic application of the compounds. These claims will specify the medical condition to be treated and the administration of a therapeutically effective amount of the compound. For phenylacetic acid derivatives, these often relate to treating inflammatory conditions, pain, and fever. The discovery of a new therapeutic use for a known compound can also be a source of new patent protection.

Claim TypeGeneral Scope in Relation to Phenylacetic Acid DerivativesPotential Applicability to this compound
Composition of Matter Broad Markush structures covering a genus of phenylacetic acid derivatives with various substituents.Protection would likely depend on the novelty and non-obviousness of the specific cyclopentyloxy substitution in the context of the prior art.
Synthesis Methods for preparing the claimed compounds, often focusing on novel steps or reagents.A novel and inventive process for synthesizing this compound could be patentable.
Formulation Pharmaceutical compositions containing the active compound and acceptable carriers.Standard formulation claims would likely be pursued if the compound shows therapeutic potential.
Therapeutic Use Methods of treating specific diseases or conditions by administering the compound.If this compound is found to have a specific biological activity, this would be a strong basis for patent claims.

Implications for Future Research and Development Initiatives

The existing patent landscape for phenylacetic acid derivatives has several important implications for future research and development involving this compound.

Firstly, the lack of specific patents for this compound suggests that it may be a relatively unexplored area, offering a "white space" for innovation. Researchers could potentially secure strong patent protection for the compound itself, provided they can demonstrate novelty and non-obviousness over the broader prior art.

Secondly, the therapeutic applications claimed in related patents, such as anti-inflammatory and analgesic effects, provide a logical starting point for investigating the biological activity of this compound. Successful findings in these areas could lead to valuable method-of-use patents.

Thirdly, the development of a novel and efficient synthesis for this compound could be a patentable invention in its own right. Given that the introduction of a bulky cyclopentyloxy group may present synthetic challenges, an innovative solution would be a significant contribution.

Emerging Research Trajectories and Future Prospects for 2 2 Cyclopentyloxy Phenyl Acetic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

The initial step in characterizing a new chemical entity involves broad screening to identify potential biological targets. Given its structural similarity to other phenylacetic acid derivatives that have shown anti-inflammatory and analgesic properties, initial investigations would likely focus on targets within these pathways. nih.gov

Potential Therapeutic Areas and Corresponding Biological Targets:

Therapeutic AreaPotential Biological TargetsRationale
Inflammation & Pain Cyclooxygenase (COX) enzymes, Lipoxygenases (LOX), Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1)Phenylacetic acid derivatives are known to modulate these key enzymes in the inflammatory cascade. echemi.comnih.gov
Neurodegenerative Diseases Peroxisome proliferator-activated receptors (PPARs), Fatty acid amide hydrolase (FAAH), Acetylcholinesterase (AChE)Multi-target agents are being explored for complex diseases like Alzheimer's, and related compounds have shown activity against these targets. nih.gov
Oncology Various signaling pathways involved in cell proliferation and apoptosisCertain phenylacetic acid derivatives have demonstrated antiproliferative and antitumor properties. mdpi.com
Metabolic Disorders Enzymes and receptors involved in glucose and lipid metabolismPPARs, which are key regulators of metabolism, are a potential target class for this compound. nih.gov

Future research would involve high-throughput screening against a panel of known and novel biological targets to uncover unexpected activities and expand the potential therapeutic applications of 2-[2-(Cyclopentyloxy)phenyl]acetic acid.

Application of Chemical Biology Tools for Deeper Mechanistic Insights

Once a biological target is identified, chemical biology tools are essential for elucidating the precise mechanism of action. These tools allow researchers to study the interaction between the compound and its target within a biological system.

Key Chemical Biology Approaches:

Affinity-based Probes: Designing and synthesizing derivatives of this compound with photo-affinity labels or biotin (B1667282) tags would enable the identification and isolation of its binding partners in complex biological samples.

Fluorescent Labeling: Attaching a fluorophore to the compound could allow for the visualization of its subcellular localization and trafficking, providing insights into its site of action. tib.eu

Activity-Based Protein Profiling (ABPP): This technique can be used to identify the enzymatic targets of the compound in native biological systems and to assess its selectivity across different enzyme families.

These approaches would provide a granular understanding of how this compound exerts its biological effects, which is crucial for further optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. infontd.orgnih.gov For this compound, these computational tools can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogues, ML algorithms can build models that predict the biological activity of new derivatives based on their chemical structure. This allows for the prioritization of the most promising compounds for synthesis.

De Novo Drug Design: Generative AI models can design novel molecules with predicted high affinity for a specific target and desirable pharmacokinetic properties. These models could generate novel scaffolds based on the core structure of this compound.

Predictive Toxicology: AI models trained on large datasets of chemical structures and their associated toxicity data can predict potential adverse effects of new compounds early in the discovery process, reducing the likelihood of late-stage failures.

The integration of AI and ML would significantly streamline the optimization of this compound, making the process more efficient and cost-effective.

Challenges and Opportunities in Translating Preclinical Findings to Advanced Research Stages

The transition from preclinical research to clinical development is a major hurdle in drug discovery, with a high attrition rate. For this compound, several challenges and opportunities will need to be addressed.

Key Considerations for Translational Success:

ChallengeOpportunity
Pharmacokinetics and Metabolism: The in vivo absorption, distribution, metabolism, and excretion (ADME) properties of the compound are unknown.Early in vitro and in vivo ADME studies can guide the optimization of the molecule to improve its drug-like properties.
Solubility and Formulation: Phenylacetic acid derivatives can have poor solubility, which can hinder their development. mdpi.comThe development of suitable formulations, such as salt forms or amorphous solid dispersions, can improve bioavailability.
Target Validation: Ensuring that the identified biological target is relevant to the disease of interest is critical.Genetic and pharmacological validation of the target in relevant disease models can increase the confidence in the therapeutic hypothesis.
Biomarker Development: The lack of biomarkers to measure the biological effect of the compound can make it difficult to assess its efficacy in early clinical trials.The identification of pharmacodynamic biomarkers that are modulated by the compound can provide an early indication of its activity in humans.

Successfully navigating these challenges will be crucial for the potential translation of this compound from a promising lead compound into a clinically viable therapeutic agent.

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